molecular formula C21H29N5O6S B568977 (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester CAS No. 1621083-39-3

(3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester

Cat. No.: B568977
CAS No.: 1621083-39-3
M. Wt: 479.552
InChI Key: DFYLQCWUMLCCSN-UHFFFAOYSA-N
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Description

(3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester typically involves multiple steps. The process begins with the preparation of the core pyrazine structure, followed by the introduction of the acetamidophenylsulfonamido group. The final step involves the attachment of the carbamate tert-butyl ester group. Common reagents used in these reactions include acetic anhydride, sulfonamide derivatives, and tert-butyl chloroformate. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester can serve as a probe to study enzyme interactions and protein binding. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine: In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry: In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester involves its interaction with specific molecular targets. The acetamidophenylsulfonamido group can bind to proteins or enzymes, inhibiting their activity. The pyrazine ring can participate in electron transfer reactions, affecting cellular processes. The carbamate group can form covalent bonds with nucleophiles, leading to the modification of biological molecules.

Comparison with Similar Compounds

    (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate: Lacks the tert-butyl ester group, making it less stable.

    (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate methyl ester: Has a methyl ester group instead of a tert-butyl ester, affecting its reactivity and solubility.

Uniqueness: The presence of the tert-butyl ester group in (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester enhances its stability and solubility, making it more suitable for certain applications. Its unique combination of functional groups allows for diverse chemical modifications and interactions, setting it apart from similar compounds.

Properties

IUPAC Name

tert-butyl N-[3-[5-[(4-acetamidophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O6S/c1-14(27)24-15-8-10-17(11-9-15)33(29,30)26-18-19(31-5)25-16(13-23-18)7-6-12-22-20(28)32-21(2,3)4/h8-11,13H,6-7,12H2,1-5H3,(H,22,28)(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYLQCWUMLCCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(N=C2OC)CCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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